molecular formula C15H21FO3 B141572 2-Fluoro-4-octyloxybenzoic acid CAS No. 128895-76-1

2-Fluoro-4-octyloxybenzoic acid

Cat. No.: B141572
CAS No.: 128895-76-1
M. Wt: 268.32 g/mol
InChI Key: AWPDESKDPDUKRX-UHFFFAOYSA-N
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Description

2-Fluoro-4-octyloxybenzoic acid is an organic compound with the molecular formula C15H21FO3. It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a fluorine atom, and the hydrogen atom at the 4-position is replaced by an octyloxy group.

Preparation Methods

The synthesis of 2-Fluoro-4-octyloxybenzoic acid typically involves a multi-step process. One common method includes the following steps :

    Stage 1: 1-Bromo-3-fluoro-4-octyloxybenzene is reacted with magnesium in tetrahydrofuran (THF) under reflux conditions to form a Grignard reagent.

    Stage 2: The Grignard reagent is then treated with carbon dioxide at temperatures ranging from -20°C to room temperature.

    Stage 3: The resulting product is hydrolyzed with hydrochloric acid in water to yield this compound.

Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

2-Fluoro-4-octyloxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common reagents used in these reactions include Grignard reagents, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Fluoro-4-octyloxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-octyloxybenzoic acid involves its interaction with molecular targets through its functional groups. The fluorine atom can influence the compound’s reactivity and binding affinity due to its electronegativity and steric effects. The octyloxy group can affect the compound’s solubility and interaction with hydrophobic environments. These interactions can modulate various biochemical pathways and molecular targets, depending on the specific application .

Comparison with Similar Compounds

2-Fluoro-4-octyloxybenzoic acid can be compared with other similar compounds, such as:

  • 2-Fluoro-4-nonyloxybenzoic acid
  • 2-Fluoro-4-pentyloxybenzoic acid
  • 2-Fluoro-4-hexyloxybenzoic acid

These compounds share similar structural features but differ in the length of the alkoxy chain. The variations in the alkoxy chain length can influence the compound’s physical properties, such as melting point, solubility, and phase behavior, making each compound unique for specific applications .

Properties

IUPAC Name

2-fluoro-4-octoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FO3/c1-2-3-4-5-6-7-10-19-12-8-9-13(15(17)18)14(16)11-12/h8-9,11H,2-7,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPDESKDPDUKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379168
Record name 2-Fluoro-4-octyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128895-76-1
Record name 2-Fluoro-4-octyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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